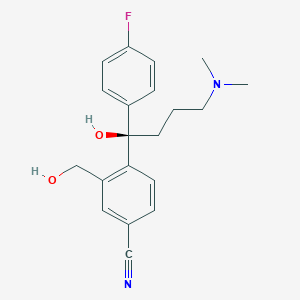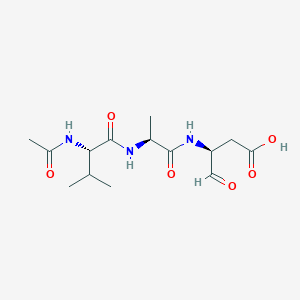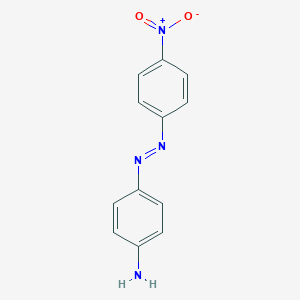
Ferulasäure
Übersicht
Beschreibung
The chemical structure of lavandoside is ferulic acid 4-O-β-D-glucopyranoside . This compound belongs to the phenylpropanoid class and is known for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Lavandoside hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Lavandoside wird als Referenzverbindung in der Untersuchung von Phenylpropanoiden und ihren Derivaten verwendet.
Biologie: Es wird wegen seiner potenziellen antioxidativen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Lavandoside wird wegen seiner möglichen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Reduzierung von oxidativem Stress und Entzündungen.
Industrie: Die Verbindung wird aufgrund ihrer vorteilhaften Eigenschaften in der Formulierung verschiedener Kosmetik- und Pharmazeutika verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Lavandoside beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Lavandoside entfaltet seine Wirkungen hauptsächlich durch seine antioxidative Aktivität, die bei der Beseitigung freier Radikale und der Reduzierung von oxidativem Stress hilft. Es moduliert auch entzündungshemmende Signalwege, wodurch Entzündungen reduziert werden .
Wirkmechanismus
Target of Action
Ferulic acid has several primary targets. It interacts with Endo-1,4-beta-xylanase Y and Z, Est1e, and O-methyltransferase . It also targets the signal transducer and activator of transcription 3 (STAT3), mitogen-activated protein kinase 1 (MAPK1), and phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1) .
Mode of Action
Ferulic acid interacts with its targets, leading to various changes. It inhibits the PI3K/AKT pathway, the production of reactive oxygen species (ROS), and the activity of aldose reductase . The anti-inflammatory effect of ferulic acid is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .
Biochemical Pathways
Ferulic acid affects several biochemical pathways. It induces the translocation of Nrf2 from the cytoplasm to the nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1 . It also has the same effect as TLR4 inhibitor (TSK242) and NF- B inhibitor (SP600125), giving it the potential to act as an effective inhibitor of inflammation .
Pharmacokinetics
It is known that ferulic acid is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine . .
Result of Action
Ferulic acid has several molecular and cellular effects. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It also interferes with the cell cycle of cancer cells, arrests most cancer cells in G0/G1 phase, and exerts an antitumor effect by inducing autophagy .
Action Environment
The action of ferulic acid can be influenced by environmental factors. For instance, it can absorb ultraviolet (UV) radiation, acting as a natural sunscreen and protecting the skin from the damaging effects of sun exposure .
Biochemische Analyse
Biochemical Properties
Ferulic acid is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to increase the activity of an enzyme called HXYN2 by 75%, and a 2.5-fold increase in catalytic velocity, catalytic efficiency, and catalytic rate constant (k cat), with no alteration in enzyme affinity for the substrate .
Cellular Effects
Ferulic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it effectively inhibits melanin production in B16 melanoma cells .
Molecular Mechanism
Ferulic acid exerts its effects at the molecular level through several mechanisms. It binds directly to enzymes such as tyrosinase, reducing its activity . It also inhibits casein kinase 2 (CK2)-induced phosphorylation of tyrosinase in a dose-dependent manner .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Lavandoside unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Lavandoside kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Lavandoside in seine reduzierte Form umwandeln.
Substitution: Substitutionsreaktionen mit Lavandoside können zur Bildung verschiedener Derivate führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Lavandoside ist aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Dehydrodiconiferylalkohol-4-O-β-D-Glucopyranosid: Ein weiteres Phenylpropanoidglykosid mit ähnlichen antioxidativen Eigenschaften.
Tectoridin: Ein Isoflavonoid mit entzündungshemmenden und antioxidativen Eigenschaften.
Tectorigenin: Ein Derivat von Tectoridin mit potenziellen chemotherapeutischen Eigenschaften.
Diese Verbindungen teilen einige biologische Aktivitäten mit Lavandoside, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Wirkungen.
Eigenschaften
IUPAC Name |
(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIRSXOYFWPFD-BJGSYIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-98-4 | |
| Record name | Ferulic acid 4-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124938.png)
![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)

![1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)



![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

